3-(Benzyloxy)benzoyl chloride
Overview
Description
3-(Benzyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group attached to the benzoyl chloride moiety. This compound is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 3-(benzyloxy)benzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, resulting in the formation of the desired benzoyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus pentachloride or oxalyl chloride. These reagents can provide higher yields and faster reaction times compared to thionyl chloride. The reaction conditions are optimized to ensure complete conversion of the starting material to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(benzyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base such as pyridine to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
3-(Benzyloxy)benzoic Acid: Formed from hydrolysis.
Scientific Research Applications
3-(Benzyloxy)benzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, resulting in the substitution of the chloride group. This reactivity is exploited in various synthetic transformations to introduce the benzoyl group into target molecules.
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the benzyloxy group and is more reactive due to the absence of electron-donating substituents.
4-(Benzyloxy)benzoyl Chloride: Similar structure but with the benzyloxy group in the para position, leading to different reactivity and properties.
3-(Methoxy)benzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness: 3-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of specific compounds that require the benzyloxy functionality.
Properties
IUPAC Name |
3-phenylmethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUGOBQRQUWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407350 | |
Record name | 3-(Benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-46-4 | |
Record name | 3-(Benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyloxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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